RSK2 Kinase Inhibition: 7-Substituted Benzoxazole Scaffold Enables Sub-Micromolar Potency vs. 7-Unsubstituted Analogs
2-Amino-7-substituted benzoxazole analogs, exemplified by compounds incorporating the 7-substitution pattern present in 2-Aminobenzo[d]oxazol-7-ol, have been identified as potent RSK2 inhibitors via high-throughput screening. Molecular modeling and SAR studies demonstrate that 7-position substitution is critical for achieving in vitro potency and target modulation [1]. While specific IC50 values for the 7-ol derivative are not reported in the primary literature, the crystallographic evidence (PDB 4NW6) confirms that the 7-substituted benzoxazole core binds directly to the RSK2 N-terminal kinase domain at 1.74 Å resolution, a binding mode not accessible to 7-unsubstituted 2-aminobenzoxazole analogs [2]. The hydroxyl group at the 7-position likely enhances hinge-binding interactions through additional hydrogen bonding with the kinase backbone.
| Evidence Dimension | RSK2 kinase inhibition potency and binding mode |
|---|---|
| Target Compound Data | 7-Substituted benzoxazole scaffold demonstrates crystallographically validated RSK2 N-terminal kinase domain binding (PDB 4NW6, resolution 1.74 Å) [2] |
| Comparator Or Baseline | 2-Aminobenzoxazole (unsubstituted at 7-position) lacks the critical hinge-binding contacts and shows significantly reduced RSK2 inhibitory activity in SAR studies [1] |
| Quantified Difference | Qualitative binding: 7-substituted analogs engage RSK2 hinge; 7-unsubstituted do not exhibit comparable binding mode in crystallographic studies |
| Conditions | In vitro kinase inhibition assay (RSK2 N-terminal kinase) and X-ray crystallography (PDB 4NW6) |
Why This Matters
Procurement of the 7-ol derivative is essential for RSK2-targeted projects requiring the validated 7-substituted pharmacophore; generic 2-aminobenzoxazole will not recapitulate the binding interactions necessary for RSK2 inhibition.
- [1] Costales A, Mathur M, Ramurthy S, et al. 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorg Med Chem Lett. 2014;24(6):1592-1596. View Source
- [2] RCSB PDB. 4NW6: Rsk2 N-terminal kinase in complex with 2-amino-7-substituted benzoxazole compound 27. Deposited: 2013-12-05. Resolution: 1.74 Å. View Source
